

LASSBio-1135 In Vitro Off-Target Effects: A Technical Support Guide

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Compound of Interest

Compound Name: LASSBio-1135

Cat. No.: B10816846

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential in vitro off-target effects of **LASSBio-1135**. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary known molecular targets of **LASSBio-1135** in vitro?

LASSBio-1135 is characterized as a multi-target compound. Initially investigated as a potential COX-2 inhibitor, subsequent studies have revealed that its primary in vitro activities are as a non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and an inhibitor of Tumor Necrosis Factor-alpha (TNF- α) production.^{[1][2][3][4]} It is considered a weak inhibitor of COX-2.^{[1][2][3][4]}

Q2: What is the mechanism of **LASSBio-1135**'s effect on TNF- α production?

LASSBio-1135 inhibits the release of TNF- α in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages by reducing the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK).^{[1][2][3]}

Q3: How does **LASSBio-1135** interact with the TRPV1 channel?

LASSBio-1135 acts as a non-competitive antagonist of the TRPV1 channel. It has been shown to block capsaicin-elicited and low pH-induced currents in TRPV1-expressing *Xenopus* oocytes.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Q4: Has **LASSBio-1135** been screened against a broad panel of kinases or receptors to identify other potential off-target effects?

The available literature primarily focuses on the characterization of **LASSBio-1135** as a dual TRPV1 antagonist and TNF- α inhibitor, stemming from investigations into its mechanism of action beyond weak COX-2 inhibition.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Comprehensive screening data against a wide range of other kinases, receptors, or ion channels is not extensively detailed in the provided search results.

Q5: What is the potential for cytotoxicity with **LASSBio-1135** in vitro?

In studies with murine macrophages, **LASSBio-1135** was shown to interfere with cell viability only at a high concentration of 100 μ M.[\[1\]](#)[\[2\]](#)

Troubleshooting Guide

Issue Encountered	Potential Cause	Recommended Action
Unexpected anti-inflammatory effects not attributable to COX-2 inhibition in our cell-based assay.	The observed effects may be due to the inhibition of TNF- α production via the p38 MAPK pathway. [1] [2] [3]	Measure TNF- α levels in your experimental system. Consider performing a western blot to assess the phosphorylation status of p38 MAPK.
Changes in intracellular calcium levels or neuronal excitability in our in vitro model.	These effects could be mediated by the antagonism of TRPV1 channels by LASSBio-1135. [1] [2] [3] [4]	If your experimental system expresses TRPV1, consider using a specific TRPV1 agonist (e.g., capsaicin) to see if the effects of LASSBio-1135 can be competed. Electrophysiological studies can also confirm TRPV1 channel blockade.
Observed cellular toxicity in our assay.	LASSBio-1135 has been reported to affect cell viability at high concentrations (e.g., 100 μ M). [1] [2]	Perform a dose-response curve for cytotoxicity in your specific cell type to determine a non-toxic working concentration. Ensure the final DMSO concentration is consistent and non-toxic across all conditions.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity of **LASSBio-1135**.

Table 1: In Vitro Inhibitory Activity of **LASSBio-1135**

Target	Assay System	Parameter	Value	Reference
TNF- α Release	LPS-stimulated murine peritoneal macrophages	IC ₅₀	546 nM	[2][3][4]
TRPV1	Capsaicin-elicited currents in TRPV1-expressing <i>Xenopus</i> oocytes	IC ₅₀	580 nM	[2][3][4]
COX-2	Human PGHS-2 enzyme activity	IC ₅₀	18.5 μ M	[5]

Experimental Protocols

1. Determination of TNF- α Inhibition in LPS-Stimulated Macrophages

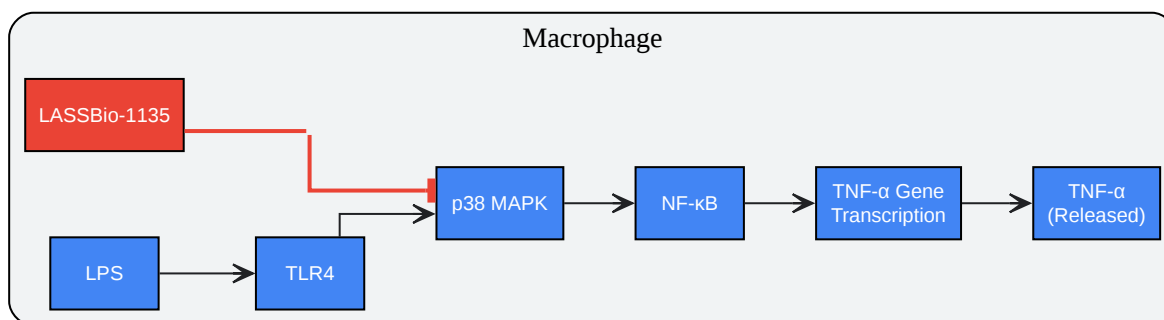
- Cell Culture: Murine peritoneal macrophages are harvested and cultured in appropriate media.
- Stimulation: Cells are pre-treated with varying concentrations of **LASSBio-1135** or vehicle (DMSO) for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours to induce TNF- α production.[1][3]
- Quantification: The concentration of TNF- α in the cell culture supernatant is determined using a commercial ELISA kit according to the manufacturer's instructions.
- Data Analysis: The IC₅₀ value is calculated from the concentration-response curve by non-linear regression analysis.

2. Electrophysiological Recording of TRPV1 Activity in *Xenopus* Oocytes

- Oocyte Preparation: *Xenopus laevis* oocytes are injected with cRNA encoding for the TRPV1 channel.

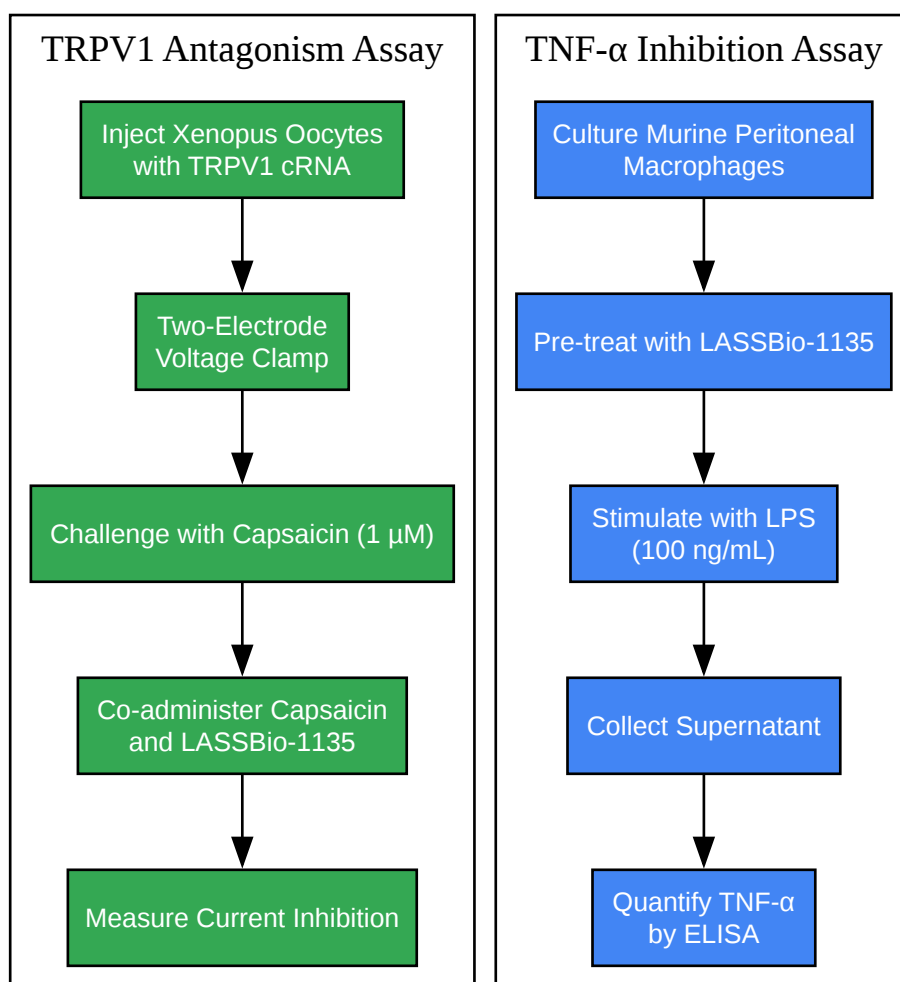
- Electrophysiology: Two-electrode voltage-clamp recordings are performed. The oocytes are challenged with a submaximal concentration of capsaicin (e.g., 1 μ M) to elicit an inward current.[1][3]
- Inhibition Assay: Following the initial capsaicin challenge, the oocytes are co-administered with capsaicin and **LASSBio-1135** (e.g., 5 μ M) to measure the inhibition of the capsaicin-induced current.
- Data Analysis: The percentage of inhibition is calculated, and an IC_{50} value can be determined from a concentration-response curve.

Visualizations



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Caption: **LASSBio-1135** inhibits TNF- α production by blocking p38 MAPK phosphorylation.



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Caption: In vitro experimental workflows for characterizing **LASSBio-1135** activity.

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References

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